1-Hexyl-4-phenylpiperazine
Overview
Description
1-Hexyl-4-phenylpiperazine is a chemical compound . It is a derivative of phenylpiperazine , a class of compounds that have been shown to have potential as permeation enhancers .
Synthesis Analysis
The synthesis of piperazine derivatives, including 1-Hexyl-4-phenylpiperazine, has been the subject of several studies . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of 1-Hexyl-4-phenylpiperazine is related to its physical and chemical properties . The structure-function relationship of phenylpiperazine derivatives has been studied, with the aim of understanding how the chemistry of 1-phenylpiperazine affects its utility as an intestinal permeation enhancer .
Scientific Research Applications
Treatment of Benign Prostatic Hyperplasia : Substituted 4-phenylpiperazine side chains, like in 1-Hexyl-4-phenylpiperazine, can effectively eliminate opioid agonist metabolites in 1a adrenoceptor antagonists. This is beneficial for the treatment of benign prostatic hyperplasia (Lagu et al., 1999).
Brain Imaging Agent : Radioiodinated 1-(diethylaminopropyl)-4-phenylpiperazine has shown potential as a brain imaging agent due to its high brain uptake and retention, which could be useful for regional cerebral blood flow imaging (Hanson, Franke, & Webb, 1985).
Synthesis of Neurological Radiopharmaceuticals : A novel method for rapidly synthesizing phenylpiperazines on solid support has been developed, enabling the production of short-lived neurological radiopharmaceuticals in high yield and simplicity (Mishani et al., 1996).
Antifungal Activity : Derivatives like N-ethyl- and N-hexyl-4-(4-phenylpiperazine-1-yl)benzamidines have shown promising antifungal activity against Pneumocystis carinii (Laurent et al., 2010).
Receptor Affinity Studies : 1-phenylpiperazine 2a with a 3-membered alkyl chain shows the highest affinity and selectivity for the 5-HT(1A) receptor, indicating potential applications in neuropharmacology (Perrone et al., 1996).
Hsp90 Inhibitors : A study has found that a novel Hsp90 inhibitor containing 1-phenylpiperazine scaffold shows improved activity at both target-based and cell-based levels (Jia et al., 2014).
Intestinal Permeation Enhancers : Phenylpiperazine derivatives, like 1-methyl-4-phenylpiperazine, show potential as intestinal permeation enhancers with lower toxicity than 1-phenylpiperazine (Fein, Lamson, & Whitehead, 2017).
Antidepressant and Anxiolytic Effects : Compounds HBK-14 and HBK-15, based on phenylpiperazine derivatives, show potent antidepressant-like properties and anxiolytic-like effects in animal models (Pytka et al., 2015).
Electrochemical Synthesis : A study developed an environmentally friendly, reagent-less electrochemical method for synthesizing new phenylpiperazine derivatives (Nematollahi & Amani, 2011).
Antimicrobial Activity : Meta-alkoxyphenylcarbamates with substituted N-phenylpiperazine fragments show antimicrobial activity against Escherichia coli and Candida albicans (Malík et al., 2012).
Safety And Hazards
Future Directions
The future directions for 1-Hexyl-4-phenylpiperazine research could involve further exploration of its potential as a permeation enhancer . Additionally, the development of novel 1-amidino-4-phenylpiperazine derivatives shows promise in the search for effective and safe human TAAR1 (hTAAR1) ligands .
properties
IUPAC Name |
1-hexyl-4-phenylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2/c1-2-3-4-8-11-17-12-14-18(15-13-17)16-9-6-5-7-10-16/h5-7,9-10H,2-4,8,11-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSTXRUAXCTZBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1CCN(CC1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00437574 | |
Record name | Piperazine,1-hexyl-4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00437574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hexyl-4-phenylpiperazine | |
CAS RN |
104393-81-9 | |
Record name | Piperazine,1-hexyl-4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00437574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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